REACTION_CXSMILES
|
[C:1]1([NH:7][C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.N1C2[C:18](=[CH:19][CH:20]=[C:21]3[C:26]=2N=CC=C3)[CH:17]=[CH:16][CH:15]=1.[OH2:28].[OH-].[K+].[C:31]1(C)[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=1>>[CH2:15]([O:28][C:11]1[CH:10]=[CH:9][C:8]([N:7]([C:31]2[CH:32]=[CH:33][CH:34]=[CH:35][CH:36]=2)[C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)=[CH:13][CH:12]=1)[CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:26] |f:3.4|
|
Name
|
|
Quantity
|
3.36 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)NC1=CC=CC=C1
|
Name
|
1-iodine 4-octyloxy benzene
|
Quantity
|
18.9 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CC=CC2=CC=C3C=CC=NC3=C12
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
cuprous chloride
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3.36 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Refluxing for 36 hours
|
Duration
|
36 h
|
Type
|
CUSTOM
|
Details
|
evaporation
|
Type
|
WASH
|
Details
|
washing by dilute hydrochloric acid and water for three times
|
Type
|
EXTRACTION
|
Details
|
chloroform extraction
|
Type
|
WASH
|
Details
|
washing by diluted NaCl solution and water for two times
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
drying by anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtering
|
Type
|
CUSTOM
|
Details
|
evaporating the solvent
|
Type
|
CUSTOM
|
Details
|
separating by silica gel column chromatography
|
Type
|
CUSTOM
|
Details
|
to obtain a colorless oily liquid
|
Name
|
|
Type
|
|
Smiles
|
C(CCCCCCC)OC1=CC=C(N(C2=CC=CC=C2)C2=CC=CC=C2)C=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 65% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |